N-(2-Methyl-1-phenylpropyl)aniline
Description
Contextualization within Secondary Amine Chemistry
Secondary amines are a fundamental class of organic compounds that serve as crucial intermediates in a vast array of chemical transformations. beilstein-journals.orgresearchgate.net Their nucleophilic nature allows them to participate in reactions such as N-alkylation and reductive amination, which are cornerstone methods for the formation of carbon-nitrogen bonds. nih.govrsc.org The reactivity of a secondary amine is influenced by the nature of the two organic groups attached to the nitrogen atom. In the case of N-(2-Methyl-1-phenylpropyl)aniline, the presence of both an aniline (B41778) ring and a substituted propyl chain imparts a unique combination of electronic and steric properties.
The synthesis of secondary amines can be achieved through various methods, with reductive amination being a particularly prevalent and versatile strategy. rsc.org This one-pot reaction typically involves the condensation of a primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine. rsc.org Another common approach is the N-alkylation of a primary amine with an alkyl halide, although this method can sometimes lead to over-alkylation. nih.gov
Significance of the this compound Structural Motif in Organic Synthesis
The structural motif of this compound is of particular interest in the field of asymmetric synthesis. The presence of a stereogenic center on the carbon atom adjacent to the nitrogen makes it a chiral molecule. Chiral amines are highly valuable as resolving agents, chiral auxiliaries, and chiral ligands in enantioselective catalysis. sigmaaldrich.comwikipedia.orgresearchgate.net
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is typically cleaved and can often be recovered for reuse. wikipedia.org While there is no direct evidence in the searched literature of this compound itself being used as a commercialized chiral auxiliary, its structural features are analogous to other chiral amines that have been successfully employed in this capacity. The strategic placement of the phenyl and isopropyl groups around the chiral center can create a specific steric environment that influences the approach of reagents in a chemical reaction, thereby favoring the formation of one enantiomer over the other.
Overview of Prior Academic Investigations on this compound and Related Structures
While specific academic research focusing solely on this compound is not extensively documented in readily available literature, related structures and synthetic methodologies have been the subject of numerous studies. Research in the area of N-substituted anilines is broad, with many investigations focusing on their synthesis and application in various fields, including materials science and pharmaceuticals. researchgate.netnih.govresearchgate.net
For instance, the synthesis of 2-benzyl N-substituted anilines has been reported through a catalyst- and additive-free method involving the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. beilstein-journals.org This highlights the ongoing efforts to develop efficient and environmentally benign methods for the preparation of N-substituted anilines.
Furthermore, a Chinese patent describes a method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compounds, which share a similar structural backbone to the topic compound. google.com This patent suggests the utility of such structures in the synthesis of more complex molecules, potentially with pharmaceutical applications. google.com The synthesis involved the reaction of a substituted benzyl (B1604629) halide with isobutyronitrile (B166230), followed by hydrolysis, a Curtius rearrangement, and catalytic hydrogenation. google.com
The general methodology of reductive amination, a likely route for the synthesis of this compound, has been extensively studied. For example, a direct reductive amination of functionalized aldehydes with aniline derivatives has been successfully performed using H-cube technology, which allows for in-situ imine formation and reduction. rsc.org This method offers advantages such as the avoidance of handling hazardous reducing agents and simplified work-up procedures. rsc.org
Structure
3D Structure
Properties
CAS No. |
68230-42-2 |
|---|---|
Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-(2-methyl-1-phenylpropyl)aniline |
InChI |
InChI=1S/C16H19N/c1-13(2)16(14-9-5-3-6-10-14)17-15-11-7-4-8-12-15/h3-13,16-17H,1-2H3 |
InChI Key |
WJPUHWWOXVFGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Methyl 1 Phenylpropyl Aniline
Direct Amination Approaches
Direct amination methods provide a straightforward route to N-(2-Methyl-1-phenylpropyl)aniline, typically by forming an imine intermediate from 2-methyl-1-phenylpropan-1-one and aniline (B41778), which is then subsequently reduced.
Reductive Amination Strategies
Reductive amination stands as a cornerstone for amine synthesis, offering versatility and efficiency. This two-step, one-pot process involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. masterorganicchemistry.com
A widely employed and effective method for the synthesis of this compound is the reductive amination of 2-methyl-1-phenylpropan-1-one with aniline using a hydride-based reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for this transformation. organic-chemistry.orgorganic-chemistry.org It is favored over stronger reducing agents like sodium borohydride (B1222165) (NaBH₄) because it does not readily reduce the ketone precursor but efficiently reduces the iminium ion formed in situ. masterorganicchemistry.com
The reaction is typically performed in a solvent such as 1,2-dichloroethane (B1671644) (DCE), and for less reactive ketones, a catalytic amount of acetic acid can be added to facilitate imine formation. organic-chemistry.org This method is known for its high yields and tolerance of various functional groups. organic-chemistry.orgorganic-chemistry.org
Table 1: Representative Conditions for Hydride-Based Reductive Amination
| Starting Materials | Reducing Agent | Solvent | Catalyst | Product |
| 2-Methyl-1-phenylpropan-1-one, Aniline | Sodium Triacetoxyborohydride | DCE | Acetic Acid (optional) | This compound |
This table represents a general procedure based on established methods for reductive amination. organic-chemistry.org
The synthesis of specific stereoisomers of this compound can be achieved through asymmetric reductive amination. This approach utilizes chiral catalysts to control the enantioselectivity of the reduction step. While direct organocatalytic asymmetric reduction for this specific compound is not widely documented, related transformations provide a blueprint. For instance, Cp*Ir complexes bearing chiral N-(2-picolyl)sulfonamidato ligands have been successfully used in the asymmetric reductive amination of other benzylic ketones. organic-chemistry.org
Another approach involves the use of chiral Brønsted acids, such as chiral phosphoric acids, which can activate the in-situ formed imine towards nucleophilic attack by a hydride source, thereby inducing chirality in the product. researchgate.net The development of organocatalytic methods for the allylation of imines also highlights the potential for creating chiral centers adjacent to the nitrogen atom. nih.govresearchgate.net These strategies suggest that an organocatalytic asymmetric reductive amination of 2-methyl-1-phenylpropan-1-one with aniline is a feasible, though specialized, synthetic route.
Table 2: Conceptual Organocatalytic Asymmetric Reductive Amination
| Ketone | Amine | Catalyst Type | Hydride Source | Potential Product |
| 2-Methyl-1-phenylpropan-1-one | Aniline | Chiral Phosphoric Acid or Chiral Metal Complex | Hantzsch Ester or other mild reductant | Enantioenriched this compound |
This table is a conceptual representation based on principles of asymmetric catalysis. organic-chemistry.orgresearchgate.net
Catalytic Synthesis from Olefins and Anilines
An alternative to using a ketone precursor is the direct addition of an amine across a carbon-carbon double bond, a reaction known as hydroaminoalkylation. For the synthesis of this compound, this would involve the reaction of an olefin, such as 2-methyl-1-phenylpropene (B151218), with aniline. Titanium-based catalysts are often employed for this type of transformation. nih.govnih.gov
These reactions typically proceed with high regioselectivity, adding the amine to the more substituted carbon of the double bond (Markovnikov addition). The mechanism is thought to involve the formation of a titanaaziridine intermediate from the catalyst and the amine. nih.gov While direct application to 2-methyl-1-phenylpropene and aniline requires specific investigation, successful hydroaminoalkylation of other styrenes and alkenes with anilines establishes the potential of this atom-economical approach. nih.govnih.govacs.org
Multi-Component Reactions for this compound Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and convergent approach to complex molecules. acs.org
Photo-driven Metal-Free Reactions
Recent advances in photochemistry have enabled the development of metal-free, photo-driven multi-component reactions for amine synthesis. These reactions often proceed via radical intermediates generated by a photocatalyst upon irradiation with visible light. acs.orgnih.gov
A plausible, though hypothetical, photo-driven, metal-free synthesis of this compound could involve a three-component reaction between a phenyl-containing radical source, isobutyraldehyde, and aniline. In a related documented process, a photocatalyst, tetrabutylammonium (B224687) decatungstate, facilitates the reaction of N-arylamines, aldehydes, and hydrocarbons. acs.orgnih.gov The reaction proceeds by generating an alkyl radical from the hydrocarbon, which then adds to an in-situ formed iminium ion from the aniline and aldehyde. nih.gov Adapting this to the target molecule would represent a novel and modern synthetic strategy.
Another visible-light-mediated protocol involves the three-component alkylation of imines (generated in situ from aldehydes and anilines) with unactivated alkyl iodides, catalyzed by the inexpensive and readily available Mn₂(CO)₁₀. researchgate.net Although this specific example is not metal-free, it highlights the trend towards using light to drive complex amine syntheses. A one-pot synthesis of secondary amines from alcohols and nitroarenes under UV irradiation has also been reported, proceeding through photocatalytic oxidation, condensation, and reduction steps on a TiO₂-supported palladium catalyst. rsc.org
Table 3: Conceptual Photo-driven Multi-Component Reaction
| Component 1 | Component 2 | Component 3 | Catalyst | Energy Source | Product |
| Phenyl Source (e.g., Benzene) | Isobutyraldehyde | Aniline | Organic Photocatalyst | Visible Light | This compound |
This table outlines a conceptual synthetic route based on established photocatalytic multi-component methodologies. acs.orgnih.gov
Derivatization and Functionalization Reactions Leading to this compound Analogues
The generation of analogues of this compound is primarily achieved by introducing functional groups onto the aniline ring or by modifying the structure of the alkyl side chain. These modifications can significantly alter the molecule's physicochemical properties.
The foundation of creating a diverse library of analogues lies in the accessibility of variously substituted starting materials.
Substituted Anilines:
A range of synthetic methods allows for the preparation of anilines with substituents at different positions on the aromatic ring. One facile method for producing meta-substituted arylamines involves a three-component cyclo-condensation and aromatization reaction. rsc.org This approach utilizes in situ generated imines from acetone, which then react with 1,3-diketones to form the substituted aniline core. rsc.org This method is advantageous due to its use of readily available acyclic precursors. rsc.org
Another common strategy involves the nucleophilic aromatic substitution or cross-coupling reactions on pre-functionalized aromatic rings. For instance, 2-substituted aniline derivatives can be prepared by reacting an intermediate, such as one containing a 2,4-dichloropyrimidine (B19661) group, with various substituted anilines in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). mdpi.com The synthesis of aniline derivatives is a cornerstone of medicinal chemistry, providing essential building blocks for a multitude of pharmaceutical compounds. echemi.com
| Substitution Pattern | Synthetic Approach | Key Reagents/Conditions | Reference |
|---|---|---|---|
| meta-Substituted Anilines | Three-component cyclo-condensation/aromatization | Acetone, amines, 1,3-diketones, conventional heating or microwave irradiation | rsc.org |
| ortho-Substituted Anilines | Nucleophilic substitution | Intermediate with a leaving group (e.g., 2,4-dichloropyrimidine), substituted aniline, p-toluenesulfonic acid (PTSA), 90 °C | mdpi.com |
| General N-Alkylation | Hydrogen Borrowing Catalysis | Substituted benzyl (B1604629) alcohols, CoNx@NC catalyst, tert-BuOK, Toluene, 140 °C | researchgate.net |
Alkyl Side Chains:
Modification of the alkyl portion, specifically the 2-methyl-1-phenylpropyl group, is another key strategy for creating analogues. A versatile method for preparing compounds with a similar 2-methyl-1-substituted phenyl-2-propylamine structure involves starting with substituted benzyl halides. google.com These benzyl halides can bear a variety of substituents on the phenyl ring, such as methyl, methoxy, hydroxyl, nitro, or halogen groups. google.com The substituted benzyl halide is reacted with isobutyronitrile (B166230) in the presence of a base to form a nitrile intermediate. google.com This intermediate can then undergo further reactions, such as hydrolysis and a Curtius rearrangement, followed by catalytic hydrogenation to yield the desired substituted alkyl amine side chain. google.com
| Side Chain Precursor | Synthetic Method | Key Transformation | Reference |
|---|---|---|---|
| Substituted Benzyl Halides (Cl, Br) | Alkylation of Isobutyronitrile | Formation of a 2-methyl-1-substituted phenyl-2-butyronitrile intermediate | google.com |
| Substituted Benzyl Alcohols | N-alkylation via Hydrogen Borrowing | Catalytic conversion of alcohol to an electrophile for reaction with aniline | researchgate.net |
| Alkyl Halides (e.g., Isobutyl Bromide) | Classical N-Alkylation | Direct reaction with aniline via nucleophilic substitution |
The synthesis of this compound analogues proceeds through several fundamental reaction mechanisms.
Reductive Amination: This is a primary method for forming carbon-nitrogen bonds. The mechanism involves the initial reaction of an amine (like a substituted aniline) with a carbonyl compound (a ketone or aldehyde corresponding to the desired side chain) to form an imine or enamine intermediate. This intermediate is then reduced in situ to the final amine product. The choice of reducing agent is critical to ensure that the carbonyl group is not reduced before the imine is formed.
Nucleophilic Substitution (Sₙ2): The classical N-alkylation of anilines with alkyl halides typically follows an Sₙ2 mechanism. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This one-step process involves the backside attack of the nucleophile, leading to the displacement of the halide leaving group and the formation of the N-alkyl bond. To achieve dialkylation or to synthesize secondary amines like this compound, a base is often used to deprotonate the resulting anilinium salt, making the nitrogen atom nucleophilic again for a subsequent alkylation step if needed.
Hydrogen Borrowing Catalysis: A more modern and sustainable approach to N-alkylation involves the use of alcohols as alkylating agents, catalyzed by transition metals. researchgate.net This process, also known as hydrogen autotransfer, follows a mechanism where the catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde or ketone in situ. This carbonyl intermediate then undergoes reductive amination with the amine. The catalyst then returns the "borrowed" hydrogen to reduce the resulting imine, regenerating the catalyst and forming the final N-alkylated amine. Kinetic studies have validated the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism for certain catalytic systems used in this transformation. researchgate.net
Curtius Rearrangement: In multi-step syntheses of complex side chains, the Curtius rearrangement can be employed. google.com This reaction transforms a carboxylic acid into a primary amine with the loss of one carbon atom. The process begins with the conversion of the carboxylic acid to an acyl azide (B81097). Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas to form an isocyanate intermediate. This isocyanate can then be hydrolyzed to yield the primary amine. google.com
| Mechanism | Description | Key Features | Reference |
|---|---|---|---|
| Reductive Amination | Reaction of an amine with a carbonyl compound to form an imine, which is then reduced. | Forms C-N bonds directly; requires a reducing agent. | |
| Nucleophilic Substitution (Sₙ2) | A one-step reaction where a nucleophile (aniline) displaces a leaving group on an alkyl halide. | Used in classical N-alkylation; sensitive to steric hindrance. | |
| Hydrogen Borrowing Catalysis | Catalytic N-alkylation using alcohols as alkylating agents via an oxidation-reductive amination-reduction sequence. | Atom-economical; water is the typical byproduct. | researchgate.net |
| Curtius Rearrangement | Thermal or photochemical rearrangement of an acyl azide to an isocyanate, which is then converted to an amine. | Used for synthesizing amines from carboxylic acids; involves loss of N₂ gas. | google.com |
Stereochemical Aspects and Control in the Synthesis of N 2 Methyl 1 Phenylpropyl Aniline
Identification of Chiral Centers and Stereoisomers
The molecular structure of N-(2-Methyl-1-phenylpropyl)aniline contains two distinct chiral centers. A chiral center is typically an sp³-hybridized carbon atom bonded to four different groups.
The first chiral center is the benzylic carbon atom, which is directly attached to the phenyl group, the aniline (B41778) nitrogen, a hydrogen atom, and the isopropyl group. The second chiral center is the carbon atom within the isopropyl group that is bonded to the benzylic carbon, a methyl group, another methyl group that is diastereotopic to the first, and a hydrogen atom. However, for the purpose of stereoisomer counting, the key chiral center that dictates the formation of distinct, separable enantiomers and diastereomers is the benzylic carbon. The carbon atom at the 2-position of the propyl chain, bonded to two methyl groups and a hydrogen, is also a stereocenter.
The presence of two chiral centers means that this compound can exist as a total of four possible stereoisomers (2^n, where n=2). These stereoisomers consist of two pairs of enantiomers. The pairs are diastereomers of each other. The specific stereoisomers are (1R,2R), (1S,2S), (1R,2S), and (1S,2R).
Table 1: Stereoisomers of this compound
| Stereoisomer Configuration | Relationship |
|---|---|
| (1R, 2R) | Enantiomer of (1S, 2S) |
| (1S, 2S) | Enantiomer of (1R, 2R) |
| (1R, 2S) | Enantiomer of (1S, 2R) |
| (1S, 2R) | Enantiomer of (1R, 2S) |
| (1R, 2R) and (1R, 2S) | Diastereomers |
| (1S, 2S) and (1S, 2R) | Diastereomers |
Enantioselective Synthesis Strategies
The synthesis of a single, desired stereoisomer of this compound requires enantioselective methods. The most direct approach is the asymmetric reductive amination of 1-phenyl-2-methyl-1-propanone with aniline. This reaction involves the formation of a prochiral imine intermediate, followed by a stereoselective reduction.
The key to enantioselective reductive amination lies in the use of chiral catalysts that can differentiate between the two faces of the prochiral imine intermediate.
Chiral Brønsted Acids: Chiral phosphoric acids (CPAs), derived from BINOL (1,1'-bi-2-naphthol), have emerged as powerful catalysts for asymmetric reductive aminations. libretexts.org These catalysts function by activating the imine through protonation, creating a chiral ion pair. lookchem.com The bulky substituents at the 3,3'-positions of the BINOL scaffold create a well-defined chiral pocket around the protonated imine. A hydride donor, such as a Hantzsch ester, then delivers a hydride to one face of the imine, dictated by the steric environment of the catalyst, leading to the formation of the amine with high enantioselectivity. libretexts.org The effectiveness of these catalysts has been demonstrated in the reductive amination of a wide range of ketones with amines. libretexts.org For a sterically demanding ketone like 1-phenyl-2-methyl-1-propanone, a CPA with bulky substituents would be essential to achieve high levels of stereocontrol. lookchem.com
Chiral Hydride Reagents: While less common for direct reductive amination, chiral hydride reagents can be employed. More prevalent is the use of a transition metal catalyst with a chiral ligand that activates a simple hydride source like formic acid or hydrogen gas. Iridium complexes paired with chiral ligands have been successfully used for the asymmetric reductive amination of aromatic ketones. mdpi.com These systems operate through the formation of a chiral metal-hydride species that coordinates to the imine and delivers the hydride in a stereocontrolled manner.
Asymmetric induction is the process by which the chirality of the catalyst or a chiral auxiliary influences the formation of the new stereocenter. In the context of the synthesis of this compound via reductive amination, the critical C-N bond is already formed in the achiral imine. The asymmetric induction occurs during the subsequent reduction of the C=N double bond.
The mechanism involving a chiral phosphoric acid catalyst illustrates this principle effectively. lookchem.com
Imine Formation: 1-phenyl-2-methyl-1-propanone reacts with aniline to form the corresponding prochiral N-(1-phenyl-2-methylpropylidene)aniline imine.
Catalyst Activation: The chiral phosphoric acid protonates the imine nitrogen, forming a chiral ion pair. The stereochemistry of the final product is dictated by the specific interactions within this complex.
Stereoselective Hydride Transfer: The chiral environment created by the catalyst blocks one face of the protonated imine. A hydride donor, like a Hantzsch ester, can then only approach from the less sterically hindered face, leading to the preferential formation of one enantiomer of the final amine product. lookchem.com
The success of this induction relies on the tight binding and well-defined geometry of the transition state involving the iminium ion, the chiral catalyst's counter-anion, and the approaching hydride donor.
Table 2: Key Factors in Chiral Catalyst-Mediated Asymmetric Induction
| Factor | Role in Stereocontrol |
|---|---|
| Catalyst Structure | The size and nature of the substituents on the chiral ligand (e.g., 3,3'-positions of BINOL in CPAs) create a specific chiral pocket. libretexts.org |
| Substrate Geometry | The steric bulk of the ketone (phenyl and isopropyl groups) and the amine (aniline) influence the fit within the catalyst's chiral pocket. |
| Reaction Conditions | Solvent and temperature can affect the stability and geometry of the transition state, thereby impacting enantioselectivity. lookchem.com |
| Hydride Source | The nature of the reducing agent can influence the efficiency and stereoselectivity of the hydride transfer step. |
Stereochemical Course of Reactions Involving the this compound Scaffold
A comprehensive review of the scientific literature reveals a lack of studies where enantiomerically pure this compound is used as a chiral auxiliary or as a chiral scaffold in subsequent chemical transformations. Chiral amines are often employed as controlling elements in asymmetric synthesis, where their inherent stereochemistry directs the formation of new stereocenters in other molecules. wikipedia.orgyoutube.com However, there is no available research detailing the stereochemical course of reactions that utilize the this compound scaffold for such purposes. Further research would be needed to explore its potential as a chiral directing group and to understand how its stereocenters would influence the diastereoselectivity of reactions at other sites within a molecule.
Chemical Reactivity and Transformation Pathways of N 2 Methyl 1 Phenylpropyl Aniline
Reactivity of the Secondary Amine Functionality
The secondary amine group in N-(2-Methyl-1-phenylpropyl)aniline is a key site for chemical reactions. It possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. However, the basicity of the amine is attenuated by the electron-withdrawing effect of the attached phenyl group, which delocalizes the lone pair into the aromatic ring. chemistrysteps.com This reduced basicity makes it a weaker base than typical alkylamines but still reactive towards various electrophiles. chemistrysteps.com
N-Alkylation and N-Acylation:
The nitrogen atom can be readily alkylated or acylated. N-alkylation can be achieved using alkyl halides, although over-alkylation to form a quaternary ammonium (B1175870) salt is a possibility. psu.edu More controlled alkylation can be performed using reductive amination or through metal-catalyzed processes. For instance, N-alkylation of anilines can be achieved with alcohols in the presence of an iridium(III) or ruthenium(II) catalyst. nih.gov Acylation, the reaction with acyl chlorides or anhydrides, typically proceeds smoothly to form the corresponding amide. This transformation is often used to protect the amino group or to introduce new functional groups. slideshare.net
Table 1: Representative Reactions of the Secondary Amine Functionality
| Reaction Type | Reagent Example | Product Type | General Conditions |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine | Base, Solvent |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide | Base, Solvent |
| N-Arylation | Aryl Halide (e.g., PhBr) | Triarylamine | Palladium Catalyst, Base |
It is important to note that traditional N-alkylation methods using alkyl halides can lead to the formation of quaternary ammonium salts and may require careful control of reaction conditions to achieve mono-alkylation. psu.edu
Transformations of the Phenylpropyl Moiety
The phenylpropyl portion of the molecule offers additional sites for chemical modification.
Electrophilic Aromatic Substitution:
The aniline-bound phenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. However, the bulky N-(2-methyl-1-phenylpropyl) group can exert significant steric hindrance, primarily directing incoming electrophiles to the para-position. Reactions such as nitration, halogenation, and sulfonation can occur on this ring. It is crucial to consider that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH₂⁺-), which is a deactivating and meta-directing group. chemistrysteps.com To circumvent this, the amino group is often first protected by acetylation. libretexts.org
Reactions of the Phenyl Group on the Propyl Chain:
The second phenyl group, attached to the propyl chain, is not directly activated by the amine functionality. Therefore, it undergoes electrophilic aromatic substitution reactions typical of alkylbenzenes, being weakly activating and ortho, para-directing.
Transformations of the Propyl Chain:
The aliphatic propyl chain is generally less reactive. However, benzylic C-H bonds, those adjacent to a phenyl ring, can be susceptible to oxidation under certain conditions.
Radical Reactions and Mechanistic Insights
The involvement of this compound in radical reactions is plausible, particularly involving the nitrogen-centered radical or radicals formed on the alkyl chain.
Nitrogen-Centered Radicals:
Oxidation of the secondary amine can lead to the formation of an aminyl radical. These nitrogen-centered radicals can participate in various transformations. rsc.org They are known to be involved in intramolecular cyclizations and intermolecular additions to unsaturated systems. The stability of a radical is a key factor in its reactivity, with factors like resonance and hyperconjugation playing a significant role. masterorganicchemistry.com The formation of nitrogen-centered radicals from amines can be initiated by thermolysis, photolysis, or through photoredox catalysis. acs.org
Radical Addition to Alkenes:
Theoretical studies on the reaction of aniline (B41778) with methyl radicals have shown that addition to the aromatic ring and hydrogen abstraction from the amino group are competitive pathways. lookchem.comnih.gov The presence of the bulky alkyl substituent in this compound would likely influence the regioselectivity of such radical reactions.
Cross-Coupling and Coupling Reactions
The secondary amine functionality of this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-nitrogen bonds.
Chan-Lam Coupling:
The Chan-Lam coupling reaction is a copper-catalyzed method for forming C-N bonds between an amine and an aryl boronic acid. acs.orgorganic-chemistry.org This reaction is known for its mild conditions, often proceeding at room temperature and being tolerant of air and moisture. organic-chemistry.orgrsc.org this compound, as a secondary aniline, would be expected to participate in Chan-Lam coupling with various aryl boronic acids to yield triarylamines. The reaction is typically promoted by a copper(II) source, such as copper(II) acetate, and a base. organic-chemistry.org
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. libretexts.orgwikipedia.org This reaction is highly versatile and has a broad substrate scope. acs.orgwikipedia.org this compound could be coupled with a variety of aryl halides to form the corresponding triarylamine. The choice of palladium catalyst and ligand is crucial for the success of this reaction, especially with sterically hindered secondary amines. acs.orgresearchgate.net While N-alkylanilines can be more challenging substrates than diarylamines, suitable catalyst systems have been developed for these transformations. acs.org
Table 2: Key Cross-Coupling Reactions
| Reaction Name | Metal Catalyst | Coupling Partners | Product |
| Chan-Lam Coupling | Copper (e.g., Cu(OAc)₂) | This compound + Aryl Boronic Acid | N-Aryl-N-(2-methyl-1-phenylpropyl)aniline |
| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂) | This compound + Aryl Halide | N-Aryl-N-(2-methyl-1-phenylpropyl)aniline |
These modern cross-coupling methods provide efficient and selective routes to synthesize complex molecules derived from this compound, which would be difficult to achieve through traditional methods.
Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Assessment of N 2 Methyl 1 Phenylpropyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. For N-(2-Methyl-1-phenylpropyl)aniline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the nitrogen, the methine proton of the isobutyl group, the methyl protons, and the N-H proton.
The chemical shifts (δ) are influenced by the electronic environment of the protons. The aromatic protons of the aniline (B41778) and phenylpropyl groups would typically appear in the downfield region (around 6.5-7.5 ppm). The benzylic methine proton (CH-Ph) would likely be observed as a multiplet around 4.0-4.5 ppm due to coupling with the adjacent methine and N-H protons. The methine proton of the isobutyl group would also appear as a multiplet, likely in the range of 1.8-2.2 ppm. The two methyl groups of the isobutyl moiety may be diastereotopic and thus exhibit slightly different chemical shifts, appearing as doublets around 0.9-1.2 ppm. The N-H proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Aromatic-H | 6.5 - 7.5 | Multiplet | - |
| N-H | Variable | Broad Singlet | - |
| Ph-CH-N | 4.0 - 4.5 | Multiplet | - |
| CH-(CH₃)₂ | 1.8 - 2.2 | Multiplet | - |
| (CH₃)₂ | 0.9 - 1.2 | Doublet | ~6-7 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The aromatic carbons are expected to resonate in the range of 110-150 ppm. The carbon atom of the phenyl ring attached to the nitrogen (C-N) will have a chemical shift influenced by the nitrogen atom. The benzylic carbon (CH-Ph) would likely appear around 60-70 ppm. The methine carbon of the isobutyl group is expected in the range of 30-40 ppm, and the methyl carbons would be found in the upfield region, around 20-25 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-N | 140 - 150 |
| Aromatic C-H | 110 - 130 |
| Aromatic C (ipso) | 135 - 145 |
| Ph-CH-N | 60 - 70 |
| CH-(CH₃)₂ | 30 - 40 |
| (CH₃)₂ | 20 - 25 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₁₆H₁₉N), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.
Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for Isomer Analysis
Liquid Chromatography-Mass Spectrometry (LC/MS/MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and the differentiation of isomers. The fragmentation patterns of isomers in MS/MS can be distinct, allowing for their identification. For instance, the fragmentation of this compound would likely involve the cleavage of the benzylic C-N bond, leading to characteristic fragment ions. This technique would be crucial in distinguishing it from its isomers, such as N-(1-phenylpropyl)aniline or N-benzylaniline derivatives. The retention time in the LC separation would also be a key parameter for isomer differentiation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H group, C-H bonds, and aromatic C=C bonds.
A key feature would be the N-H stretching vibration, which for a secondary amine typically appears as a single, sharp to medium band in the region of 3300-3500 cm⁻¹. orgchemboulder.comspectroscopyonline.com The C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. wpmucdn.com The C-N stretching vibration for an aromatic amine is usually found in the 1250-1335 cm⁻¹ range. orgchemboulder.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong, Sharp |
| C-N Stretch (Aromatic) | 1250 - 1335 | Medium to Strong |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are indispensable for the separation of this compound from potential impurities and for the determination of its enantiomeric and chemical purity. Gas chromatography and high-performance liquid chromatography are powerful tools that offer high resolution and sensitivity for these analytical challenges.
The enantiomeric composition of chiral compounds like this compound is a critical quality attribute. Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established technique for the determination of enantiomeric excess, often following a derivatization step to enhance separation and detection.
Detailed Research Findings:
The enantiomers of this compound, which are not directly separable on common achiral GC columns, can be resolved by converting them into diastereomers through derivatization with a chiral resolving agent. A common approach involves acylation with a chiral derivatizing agent such as S-(-)-N-(trifluoroacetyl)prolyl chloride (TFAPC) or Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). These diastereomers exhibit different physicochemical properties, allowing for their separation on a standard achiral capillary column.
The GC-MS method provides not only the separation of the diastereomers but also their unequivocal identification through their mass spectra. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. The relative peak areas of the two diastereomers in the chromatogram are used to calculate the enantiomeric excess (e.e.) of the sample.
Researchers have successfully applied similar methodologies for the enantiomeric separation of various chiral amines and phenethylamine (B48288) derivatives. researchgate.netwiley.com For instance, a study on the chiral separation of 1-phenylalkylamines utilized a substituted cyclodextrin-based chiral stationary phase, demonstrating the effectiveness of chiral GC in resolving enantiomers. wiley.com Another study highlighted the use of derivatization with (R)-MTPA-Cl for the GC-MS analysis of psychoactive substances, which allowed for the formation and separation of diastereomers. mdpi.com
The following table illustrates a hypothetical set of GC-MS parameters for the analysis of derivatized this compound enantiomers.
| Parameter | Value |
| GC System | Agilent 6890 Series or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temp 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS System | Agilent 5973 Mass Selective Detector or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (Hypothetical) | m/z values specific to the derivatized diastereomers |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the assessment of purity and the quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
Detailed Research Findings:
The purity of this compound can be determined by separating it from any potential starting materials, by-products, or degradation products. A C18 column is a common choice for the stationary phase, offering good retention and separation of moderately polar compounds. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comsigmaaldrich.com The composition of the mobile phase can be optimized to achieve the desired retention time and resolution.
Quantification is typically performed using an external standard method. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte in the sample chromatogram is then used to determine its concentration by interpolation from the calibration curve. A UV detector is commonly used for detection, with the wavelength set to a value where the analyte exhibits strong absorbance. nih.gov
Studies on the HPLC analysis of aniline and its homologs have demonstrated the effectiveness of RP-HPLC with UV detection. sigmaaldrich.comnih.gov For instance, a method for aniline and N-methylaniline used a C18 column with an acetonitrile-water mobile phase and UV detection at 190 nm, achieving good separation and linearity. nih.gov While specific methods for this compound are not extensively published, a robust method can be developed based on these principles.
The following table outlines a representative set of HPLC conditions for the purity analysis and quantification of this compound.
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Theoretical and Computational Investigations of N 2 Methyl 1 Phenylpropyl Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of N-(2-Methyl-1-phenylpropyl)aniline. These methods, rooted in quantum mechanics, provide a framework for understanding the behavior of electrons within the molecule, which in turn governs its chemical properties. Ab initio calculations and semi-empirical methods can be employed to determine various molecular properties such as optimized geometry, bond lengths, bond angles, and electronic energy levels. researchgate.net
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the electronic properties of molecules of the size and complexity of this compound. DFT methods, such as B3LYP, are known for providing a good balance between computational cost and accuracy for a wide range of chemical systems.
Molecular Orbital Analysis (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital – HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's stability and reactivity. chalcogen.ro
In a study of a structurally similar compound, p-isopropylaniline, DFT calculations at the B3LYP/6-311G(d,p) level of theory have provided insights into its frontier orbitals. The HOMO of p-isopropylaniline is primarily localized on the aniline (B41778) ring and the nitrogen atom, indicating that this region is susceptible to electrophilic attack. The LUMO, on the other hand, is distributed over the aromatic ring.
Table 1: Calculated HOMO-LUMO Energies for a Structural Analog (p-isopropylaniline) As a direct computational study on this compound is not available, data for the closely related p-isopropylaniline is presented.
| Parameter | Value (eV) |
| HOMO Energy | -5.2286 |
| LUMO Energy | 0.0682 |
| HOMO-LUMO Gap | 5.2968 |
Source: Adapted from DFT calculations on p-isopropylaniline.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netwolfram.com The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule.
Mechanistic Studies through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the most favorable reaction pathways. For instance, in the context of its synthesis, computational studies can shed light on the mechanism of N-alkylation of aniline. Such studies have explored various pathways, including SN2 and cyclic transition states, providing a deeper understanding of the reaction's regioselectivity and stereoselectivity.
Furthermore, computational models can be used to investigate the reactivity of this compound in various chemical environments. For example, a computational study on the reaction of 4-methyl aniline with hydroxyl radicals revealed that hydrogen abstraction from the amino group is a more favorable pathway than abstraction from the methyl group. mdpi.com Similar studies on this compound could predict its behavior in oxidative or radical-mediated reactions.
Conformation Analysis and Conformational Landscapes
The presence of several rotatable single bonds in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional structure.
The rotation around the C-N bond and the bonds within the propyl chain will lead to various staggered and eclipsed conformations. The relative stability of these conformers is determined by a combination of factors, including steric hindrance between the bulky phenyl, isopropyl, and aniline groups, as well as torsional strain.
Computational methods can be used to perform a systematic scan of the potential energy surface by rotating key dihedral angles, allowing for the identification of energy minima corresponding to stable conformers. For a molecule like this compound, it is expected that conformers that minimize the steric repulsion between the large substituents will be the most stable.
Table 2: Hypothetical Relative Energies of this compound Conformers This table presents a hypothetical scenario for the relative energies of different conformers to illustrate the principles of conformational analysis. Specific computational data for this molecule is not available.
| Conformer | Dihedral Angle (Phenyl-C-N-Aniline) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0 (most stable) |
| Gauche | ~60° | 1.5 |
| Eclipsed | 0° | 5.0 (least stable) |
This hypothetical data illustrates that the anti-conformer, where the bulky phenyl and aniline groups are furthest apart, would be the most stable, while the eclipsed conformer would be the least stable due to maximum steric repulsion.
Applications in Advanced Materials and Chemical Synthesis
Role as a Monomer in Metal-Organic Framework (MOF) Synthesis
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. nanochemazone.com The nitrogen atom in the amine group of N-(2-Methyl-1-phenylpropyl)aniline can act as a coordination site for metal ions, positioning the compound to function as a monomeric building block or linker in the synthesis of certain MOFs.
Utilization as an Analytical Reagent in Chemical Research
This compound is also utilized as an analytical reagent in chemical research. nanochemazone.com In this capacity, it can serve as a reference standard in various analytical techniques, such as chromatography (e.g., HPLC, GC) and spectroscopy. Its availability in specified grades, including technical and reagent grades, supports its use for method development, validation, and as a starting material for the synthesis of analytical derivatizing agents. nanochemazone.com The compound's distinct molecular weight and structure provide a clear signature in mass spectrometry and NMR spectroscopy, facilitating its identification and quantification in complex mixtures.
Strategic Precursor in General Organic Synthesis for Diverse Scaffolds
The structure of this compound makes it a valuable precursor for creating more complex and diverse molecular scaffolds. Aniline (B41778) and its derivatives are fundamental building blocks in organic synthesis, particularly for pharmaceuticals, dyes, and polymers. researchgate.netacs.org The secondary amine in this compound can undergo a variety of chemical transformations, including N-alkylation, acylation, and participation in coupling reactions to form new carbon-nitrogen bonds.
The aromatic rings of the molecule are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups, which can further be used to build complex molecular architectures. chemistrysteps.com The core structure of this compound is related to key intermediates used in medicinal chemistry. For instance, structurally similar compounds, such as 2-methyl-1-substituted phenyl-2-propanamine, are critical side chains in the synthesis of complex drugs like long-acting β2-adrenergic receptor agonists used for treating respiratory diseases. google.com This highlights the potential of the this compound scaffold as a starting point for the synthesis of pharmaceutically active molecules and other functional organic materials. The synthesis of aniline derivatives is a key step in accessing a wide range of N-heterocyclic compounds and other valuable chemical entities. acs.orgbeilstein-journals.org
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. For the synthesis of N-alkylated anilines like N-(2-Methyl-1-phenylpropyl)aniline, this translates to developing routes that minimize waste, avoid harsh reagents, and utilize renewable resources.
Future research will likely focus on catalytic systems that enable the direct N-alkylation of aniline (B41778) with alcohols, producing water as the only byproduct. rsc.org The use of earth-abundant, inexpensive 3d-metal catalysts, such as those based on zinc, cobalt, iron, and manganese, is a particularly promising avenue. rsc.orgacs.org These catalysts offer a more sustainable alternative to precious metal catalysts like ruthenium and iridium. acs.org
Another key area of development is the use of novel solvent systems. Ionic liquids (ILs) have been shown to be effective media for the selective N-alkylation of anilines, offering advantages such as easy separation and recycling, thereby reducing the reliance on volatile organic compounds. rsc.orgtandfonline.com Research into optimizing reaction conditions in ILs, including temperature and substrate scope, could lead to highly efficient and environmentally benign syntheses. tandfonline.com
The table below summarizes emerging sustainable synthetic strategies applicable to the synthesis of this compound.
| Synthetic Strategy | Catalyst/Medium | Advantages | Key Research Focus |
| Catalytic N-alkylation with Alcohols | 3d-metal catalysts (Zn, Co, Fe, Mn) | Sustainable, atom-economical, water as byproduct | Catalyst design, functional group tolerance, gram-scale synthesis |
| N-alkylation in Ionic Liquids | Imidazolium-based ILs | Recyclable solvent, reduced VOCs, high selectivity | Optimization of reaction conditions, substrate scope, IL reusability |
| Reductive Amination | Dibutyltin dichloride/phenylsilane | Direct conversion of ketones/aldehydes | Broadening amine scope, mechanistic understanding |
Exploration of Enhanced Stereocontrol Methodologies
Given that this compound is a chiral molecule, controlling its stereochemistry during synthesis is of paramount importance. Future research will undoubtedly focus on refining and discovering new methods for enantioselective synthesis to produce specific stereoisomers.
Asymmetric hydrogenation of imines is a powerful technique for creating chiral amines. nih.govacs.org The development of new chiral phosphorus ligands and phosphine-free metal catalysts will continue to drive progress in this area, enabling higher enantioselectivities for sterically hindered substrates. acs.org The synthesis of chiral amines remains a significant area of exploration to support drug discovery programs. acs.org
Dual stereocontrol, where a single chiral catalyst or auxiliary can be used to produce different stereoisomers, is another exciting frontier. researchgate.net This approach eliminates the need for both enantiomers of a catalyst, making the process more efficient and cost-effective. Research into chiral Brønsted acid catalysts and their synergy with other catalytic systems in photochemical reactions also presents new possibilities for stereoselective synthesis. chinesechemsoc.org
The table below highlights key areas for advancing stereocontrol in the synthesis of this compound.
| Stereocontrol Method | Key Concepts | Future Research Directions |
| Asymmetric Hydrogenation | Chiral phosphorus ligands, phosphine-free catalysts | Development of novel, highly efficient chiral ligands and catalysts for sterically hindered imines |
| Dual Stereocontrol | Single chiral catalyst for multiple stereoisomers | Design of new catalysts and auxiliaries capable of dual stereocontrol, mechanistic studies |
| Asymmetric Photochemical Synthesis | Chiral Brønsted acid catalysis, synergistic catalysis | Exploration of new photocatalytic systems for the asymmetric synthesis of chiral amines |
Advanced Characterization Techniques for In-situ Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and scale-up. Advanced, in-situ characterization techniques that allow for real-time monitoring of chemical reactions are becoming increasingly important.
For the synthesis of this compound, techniques like ReactIR (in-situ infrared spectroscopy) could be employed to track the concentration of reactants, intermediates, and products in real-time. mt.com This would provide valuable insights into reaction kinetics, helping to determine optimal process parameters such as temperature and addition rates. mt.com
Furthermore, advanced techniques like near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS) and X-ray absorption spectroscopy (XAS) can provide detailed information about the electronic structure and coordination environment of catalysts under actual reaction conditions. mdpi.com Applying these techniques to the catalytic systems used for N-alkylation could reveal the true nature of the active sites and help in the rational design of more efficient catalysts. The integration of various in-situ techniques can help piece together the microscopic reaction mechanisms. mdpi.com
The following table outlines advanced characterization techniques and their potential applications in studying the synthesis of this compound.
| Technique | Information Provided | Application in Synthesis |
| In-situ FTIR (ReactIR) | Real-time concentration of species, reaction kinetics | Optimization of process parameters, understanding reaction pathways |
| Near-Ambient Pressure XPS (NAP-XPS) | Oxidation states and electronic structure of catalysts | Identifying active catalytic sites, understanding catalyst deactivation |
| In-situ X-ray Absorption Spectroscopy (XAS) | Structural evolution of catalysts | Monitoring changes in catalyst structure during the reaction |
Deeper Computational Insight into Reaction Dynamics and Properties
Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. In the context of this compound, computational studies can provide deep insights into its synthesis and properties.
Quantum mechanical calculations, such as density functional theory (DFT), can be used to model reaction mechanisms and transition states for the N-alkylation of aniline. This can help in understanding the factors that control reactivity and selectivity, guiding the design of new catalysts and reaction conditions. Computational investigations have already been used to rationalize the high stereoselectivity in some chiral amine syntheses by modeling the transition state. acs.org
Molecular dynamics simulations can be employed to study the conformational landscape of this compound and its interactions with other molecules or materials. This information is crucial for understanding its physical properties and for designing materials with specific functionalities.
Key areas for future computational research are summarized in the table below.
| Computational Method | Research Focus | Potential Impact |
| Density Functional Theory (DFT) | Reaction mechanisms, transition state analysis, catalyst design | Rational design of more efficient and selective synthetic routes |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Predicting physical properties, guiding the design of new materials |
Expanding Non-Pharmaceutical Applications of the this compound Scaffold
While the primary interest in many chiral amines lies in their pharmaceutical applications, the unique structural features of the this compound scaffold suggest potential for its use in a broader range of non-pharmaceutical applications.
Aniline and its derivatives are widely used in the production of polymers, rubber processing chemicals, dyes, and agricultural chemicals. wikipedia.orgresearchgate.net The this compound scaffold could be incorporated into polymer backbones to create materials with novel thermal or optical properties. sci-hub.se Its antioxidant properties, common to many aniline derivatives like diphenylamine, could be exploited in the rubber industry. wikipedia.org
The chiral nature of this compound also makes it a candidate for applications in asymmetric catalysis, either as a chiral ligand or as a chiral resolving agent. Furthermore, its potential use in the synthesis of nonlinear optical materials could be explored, an area where other aniline derivatives have shown promise. researchgate.net
The table below outlines potential non-pharmaceutical applications for the this compound scaffold.
| Application Area | Potential Role of the Scaffold | Research Direction |
| Materials Science | Monomer for specialty polymers, antioxidant in rubber | Synthesis and characterization of polymers containing the scaffold, testing of antioxidant efficacy |
| Asymmetric Catalysis | Chiral ligand, chiral resolving agent | Design and synthesis of metal complexes with the scaffold as a ligand, application in asymmetric reactions |
| Dyes and Pigments | Precursor for novel colorants | Exploration of chromophoric derivatives of the scaffold |
| Agrochemicals | Intermediate for herbicides or fungicides | Synthesis and biological evaluation of derivatives for herbicidal or fungicidal activity |
Q & A
Q. What synthetic methodologies are effective for preparing N-(2-Methyl-1-phenylpropyl)aniline, and how can reaction conditions be optimized?
- Answer : A tricomponent direct decarboxylative amine construction using acridine photocatalysis has been reported for synthesizing this compound. Key steps include irradiating a mixture of α-amino radicals (from decarboxylation of amino acids), styrenes, and aryl halides under blue LED light. Optimizing solvent polarity (e.g., DMF) and reaction time (12–24 hours) improves yield. NMR data (e.g., ¹H: δ 4.29 ppm, t, J = 6.8 Hz for the methylpropyl group) confirm structural fidelity .
Q. How can NMR spectroscopy distinguish structural isomers or confirm the regiochemistry of this compound?
- Answer : ¹H and ¹³C NMR are critical for resolving regiochemistry. For example:
- ¹H NMR : A triplet at δ 4.29 ppm (J = 6.8 Hz) corresponds to the methylene group adjacent to the nitrogen. Aromatic protons appear as multiplets between δ 7.43–6.41 ppm, with splitting patterns confirming substitution on the phenyl rings .
- ¹³C NMR : Peaks at δ 58.4 ppm (CH₂-N) and δ 28.7 ppm (quaternary carbon in the propyl chain) validate the branching pattern .
Q. What are the key stability considerations for handling and storing this compound in laboratory settings?
- Answer : The compound should be stored under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation or degradation. Its sensitivity to light and moisture necessitates amber glassware and desiccants. Thermal stability tests (e.g., TGA) indicate decomposition above 200°C .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in the synthesis of this compound derivatives?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict preferential formation of the branched propyl chain over linear isomers. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites, guiding substituent placement in meta- vs. para-substituted analogs .
Q. What analytical strategies resolve contradictions in mass spectrometry (HRMS) data for trace impurities in synthesized batches?
- Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) detects impurities (e.g., unreacted aniline precursors at m/z 93.1). Isotopic pattern analysis distinguishes between chlorine-containing byproducts (e.g., [M+2]⁺ peaks) and fluorinated derivatives. Cross-referencing with IR (e.g., absence of C=O stretches at 1738 cm⁻¹ confirms purity) is advised .
Q. What role does this compound play in medicinal chemistry, particularly in synthesizing bioactive analogs?
- Answer : The compound serves as a precursor for anticancer agents (e.g., 4-chloro-N-(2-(3-methoxyphenyl)-2-methylpropyl)aniline derivatives). Modifications at the propyl chain (e.g., fluorination) enhance binding to kinase targets. In vitro assays (MTT) show IC₅₀ values <10 μM against breast cancer cell lines .
Q. How do solvent polarity and temperature influence the degradation kinetics of this compound in environmental matrices?
- Answer : Accelerated stability studies in soil/water systems reveal pseudo-first-order degradation kinetics. Hydrolysis dominates in aqueous media (t₁/₂ = 14 days at pH 7, 25°C), while soil microbiota accelerate breakdown (t₁/₂ = 7 days). HPLC-UV (λ = 288 nm) monitors degradation products like 2-methylaniline .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
